Structural Differentiation via 5-(4-Methoxyphenyl) Substituent vs. 4-Fluorophenyl or 4-Chlorophenyl KSP Inhibitor Analogs
The target compound carries a 4-methoxyphenyl group at the oxazole 5-position, which differs from the 4-fluorophenyl and 4-chlorophenyl analogs disclosed within the same KSP inhibitor patent class [1]. Although no head-to-head biochemical comparison has been published for these specific compounds, the patent teaches that aryl substitution at this position modulates in vitro KSP ATPase inhibition and cell-based antiproliferative activity [1]. The presence of the 4-methoxy substituent introduces hydrogen-bond acceptor capacity and alters electronic and steric properties relative to halogenated analogs, providing a basis for selection in hit-to-lead exploration when methoxy-substituted chemotypes are desired for property optimization.
| Evidence Dimension | Substituent identity at oxazole 5-position |
|---|---|
| Target Compound Data | 5-(4-methoxyphenyl) |
| Comparator Or Baseline | 5-(4-fluorophenyl) analog; 5-(4-chlorophenyl) analog |
| Quantified Difference | Qualitative structural difference only; quantitative biological data not publicly available |
| Conditions | Structural comparison; no common assay context available |
Why This Matters
For procurement, the methoxy-substituted analog represents a distinct chemotype that cannot be equated with halogenated variants; selection must be driven by the specific SAR hypothesis being tested.
- [1] Barsanti, P.A., Ding, Y., Han, W., Novartis AG. Oxazole and thiazole compounds as KSP inhibitors. US Patent 8,748,626 B2, filed 13 April 2011, and issued 10 June 2014. View Source
